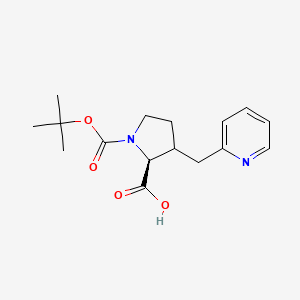
(2S)-1-(tert-Butoxycarbonyl)-3-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-(tert-Butoxycarbonyl)-3-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a pyridin-2-ylmethyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(tert-Butoxycarbonyl)-3-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid typically involves multiple steps. One common approach is to start with the pyrrolidine ring and introduce the tert-butoxycarbonyl group through a reaction with tert-butyl chloroformate under basic conditions. The pyridin-2-ylmethyl group can be introduced via a nucleophilic substitution reaction using a suitable pyridine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(tert-Butoxycarbonyl)-3-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Various pyridine derivatives.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S)-1-(tert-Butoxycarbonyl)-3-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-1-(tert-Butoxycarbonyl)-3-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can protect reactive sites on the molecule, allowing for selective reactions to occur. The pyridin-2-ylmethyl group can participate in coordination with metal ions or other molecules, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- (2S)-1-(tert-Butoxycarbonyl)-3-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid
- (2S)-1-(tert-Butoxycarbonyl)-3-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid
Uniqueness
The uniqueness of (2S)-1-(tert-Butoxycarbonyl)-3-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid lies in the specific positioning of the pyridin-2-ylmethyl group, which can significantly influence its chemical and biological properties compared to its isomers.
Properties
Molecular Formula |
C16H22N2O4 |
|---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-9-7-11(13(18)14(19)20)10-12-6-4-5-8-17-12/h4-6,8,11,13H,7,9-10H2,1-3H3,(H,19,20)/t11?,13-/m0/s1 |
InChI Key |
FXGBMHVRXPPJEQ-YUZLPWPTSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC([C@H]1C(=O)O)CC2=CC=CC=N2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)CC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















